KCN1

Catalog No.
S548063
CAS No.
927823-01-6
M.F
C26H27NO5S
M. Wt
465.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KCN1

CAS Number

927823-01-6

Product Name

KCN1

IUPAC Name

N-[(2,2-dimethylchromen-6-yl)methyl]-3,4-dimethoxy-N-phenylbenzenesulfonamide

Molecular Formula

C26H27NO5S

Molecular Weight

465.6 g/mol

InChI

InChI=1S/C26H27NO5S/c1-26(2)15-14-20-16-19(10-12-23(20)32-26)18-27(21-8-6-5-7-9-21)33(28,29)22-11-13-24(30-3)25(17-22)31-4/h5-17H,18H2,1-4H3

InChI Key

IPZJNJPAVPZHJM-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=CC(=C2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)C

Solubility

Soluble in DMSO, not in water

Synonyms

3,4-dimethoxy-N-((2,2-dimethyl-2H-chromen-6-yl)methyl)-N-phenylbenzenesulfonamide, KCN1 compound

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)C

Description

The exact mass of the compound 3,4-dimethoxy-N-((2,2-dimethyl-2H-chromen-6-yl)methyl)-N-phenylbenzenesulfonamide is 465.16099 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KCN1 is a novel synthetic sulfonamide compound that has emerged as a potential anticancer agent. Initially designed as an inhibitor of hypoxia-inducible factor 1-alpha, KCN1 has demonstrated significant inhibitory effects on cell proliferation and growth in various cancer cell lines, particularly under both normoxic and hypoxic conditions. Its mechanism of action appears to extend beyond the inhibition of hypoxia-inducible factor 1-alpha, showcasing independent cytostatic activities that contribute to its anticancer properties .

KCN1 primarily acts through modulation of the cell cycle and inhibition of specific proteins involved in cell proliferation. It has been shown to decrease the expression of several cyclins and cyclin-dependent kinases while increasing levels of cyclin-dependent kinase inhibitors such as p21 and p27. This modulation leads to cell cycle arrest, particularly in the G1 phase, which is crucial for inhibiting tumor growth .

KCN1 exhibits potent anticancer activity, specifically targeting pancreatic cancer cells. Studies have indicated that KCN1 can significantly reduce cancer cell growth and proliferation. The compound's ability to induce cell cycle arrest is central to its mechanism, as it disrupts the normal progression of the cell cycle by affecting key regulatory proteins . Additionally, KCN1's activity is notable in both in vitro and in vivo settings, suggesting its potential for therapeutic application against various malignancies .

The synthesis of KCN1 involves multiple steps typical for aryl sulfonamides. While specific details of the synthetic pathway are not extensively documented in the available literature, it generally includes the reaction of appropriate aryl amines with sulfonyl chlorides or sulfonic acids under controlled conditions to form the sulfonamide linkage. The compound's synthesis is designed to ensure high purity and yield suitable for biological testing .

KCN1's primary application lies in cancer therapy, particularly as a potential treatment for pancreatic cancer due to its ability to inhibit key pathways involved in tumor growth. Its role as a hypoxia-inducible factor 1-alpha inhibitor positions it as a candidate for further development in oncology. Additionally, KCN1 may find applications in research settings focused on understanding cell cycle regulation and cancer biology .

Research indicates that KCN1 interacts with multiple cellular pathways beyond just the hypoxia-inducible factor pathway. Its effects on various cyclins and cyclin-dependent kinases suggest a complex network of interactions that contribute to its anticancer effects. Further studies are necessary to elucidate these interactions fully and understand how KCN1 can be optimized for therapeutic use .

KCN1 shares similarities with other sulfonamide compounds used in cancer therapy but stands out due to its specific mechanism of action targeting both hypoxia-inducible factor 1-alpha and additional cell cycle regulators. Here are some similar compounds:

Compound NameMechanism of ActionUnique Features
SulfanilamideAntimicrobial; inhibits bacterial folic acid synthesisPrimarily used as an antibiotic
EtoposideInhibits topoisomerase II; induces apoptosisUsed mainly for treating testicular and lung cancers
TemozolomideAlkylating agent; induces DNA damageCommonly used for glioblastoma

KCN1's unique profile lies in its dual action against both hypoxia-induced pathways and direct modulation of cell cycle regulators, making it a promising candidate for further development in cancer therapeutics .

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

6

Exact Mass

465.16099414 g/mol

Monoisotopic Mass

465.16099414 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MUA7QA3W73

Dates

Modify: 2024-02-18
1: Wang W, Ao L, Rayburn ER, Xu H, Zhang X, Zhang X, Nag SA, Wu X, Wang MH, Wang H, Van Meir EG, Zhang R. KCN1, a novel synthetic sulfonamide anticancer agent: in vitro and in vivo anti-pancreatic cancer activities and preclinical pharmacology. PLoS One. 2012;7(9):e44883. doi: 10.1371/journal.pone.0044883. Epub 2012 Sep 13. PubMed PMID: 23028659; PubMed Central PMCID: PMC3441526.
2: Yin S, Kaluz S, Devi NS, Jabbar AA, de Noronha RG, Mun J, Zhang Z, Boreddy PR, Wang W, Wang Z, Abbruscato T, Chen Z, Olson JJ, Zhang R, Goodman MM, Nicolaou KC, Van Meir EG. Arylsulfonamide KCN1 Inhibits In Vivo Glioma Growth and Interferes with HIF Signaling by Disrupting HIF-1α Interaction with Cofactors p300/CBP. Clin Cancer Res. 2012 Nov 21. [Epub ahead of print] PubMed PMID: 22923450; PubMed Central PMCID: PMC3518680.

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